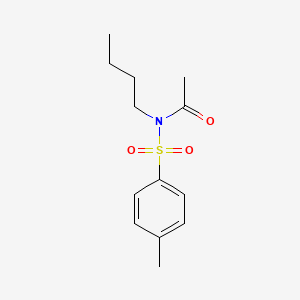

Acetamide, N-butyl-N-(p-tolyl)-

Description

Acetamide, N-butyl-N-(p-tolyl)- is a tertiary acetamide derivative featuring a butyl group and a para-tolyl (p-tolyl) group attached to the nitrogen atom. This structure combines aliphatic (butyl) and aromatic (p-tolyl) substituents, conferring unique physicochemical and biological properties. For instance, N-(p-tolyl)acetamide derivatives are frequently synthesized via nucleophilic substitutions or coupling reactions, as seen in compounds like N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide () and N-(p-tolyl)acetamide (). The butyl group likely enhances lipophilicity, influencing solubility and biological membrane permeability compared to simpler analogs .

Properties

CAS No. |

71173-14-3 |

|---|---|

Molecular Formula |

C13H19NO3S |

Molecular Weight |

269.36 g/mol |

IUPAC Name |

N-butyl-N-(4-methylphenyl)sulfonylacetamide |

InChI |

InChI=1S/C13H19NO3S/c1-4-5-10-14(12(3)15)18(16,17)13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

GIVRXFUIQHEBRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetamide, N-butyl-N-(p-tolyl)-

General Synthetic Strategy

The preparation of Acetamide, N-butyl-N-(p-tolyl)- involves the acylation of a secondary amine bearing the N-butyl and N-(p-tolyl) substituents with an acetylating agent such as acetyl chloride or acetic anhydride. The synthesis can be broken down into the following key steps:

Detailed Preparation Routes

Synthesis of N-butyl-N-(p-tolyl)amine

This intermediate can be prepared by reductive amination or nucleophilic substitution reactions:

- Reductive Amination: Reacting p-toluidine (4-methyl aniline) with butanal (butyraldehyde) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation yields N-butyl-N-(p-tolyl)amine.

- Nucleophilic Substitution: Alternatively, p-toluidine can be reacted with 1-bromobutane or 1-chlorobutane under basic conditions to substitute the halogen with the amine nitrogen, forming the N-butyl derivative.

Acylation to Form Acetamide, N-butyl-N-(p-tolyl)-

The acylation step involves the reaction of N-butyl-N-(p-tolyl)amine with acetyl chloride or acetic anhydride under controlled conditions:

- Reaction Conditions:

- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Base: Triethylamine or pyridine to neutralize the hydrogen chloride formed.

- Temperature: Typically 0°C to room temperature to control the reaction rate and avoid side reactions.

- Procedure:

- Dissolve the amine in the solvent under inert atmosphere.

- Add the base to the solution.

- Slowly add acetyl chloride dropwise with stirring.

- Stir the reaction mixture for several hours at room temperature.

- Quench the reaction with water and extract the organic layer.

- Dry over anhydrous sodium sulfate and evaporate the solvent.

- Purify the crude product by recrystallization or chromatography.

Alternative Synthetic Approaches

- Catalytic Acylation Using Acetic Acid: As demonstrated in related compounds such as N-(p-tolyl)acetamide, direct catalytic acylation of p-toluidine with acetic acid under acidic conditions has been reported, yielding high purity acetamide derivatives. This method may be adapted for N-butyl-N-(p-tolyl)amine.

- Leuckart Reaction: For related substituted acetamides, the Leuckart reaction has been employed to synthesize amine intermediates from ketones, which are then acylated to form the target compounds. This method is useful for preparing amines with complex substitution patterns.

Analytical Data and Characterization

The purity and identity of Acetamide, N-butyl-N-(p-tolyl)- are confirmed by:

| Technique | Observations/Parameters |

|---|---|

| Melting Point (°C) | Typically in the range of 140-150°C for related acetamides |

| Infrared Spectroscopy (IR) | Characteristic amide bands: C=O stretch ~1650 cm⁻¹, N-H stretch ~3200-3400 cm⁻¹ |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Signals corresponding to aromatic protons of p-tolyl, aliphatic butyl chain, and amide NH proton; ¹³C NMR: Carbonyl carbon around 166 ppm |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of Acetamide, N-butyl-N-(p-tolyl)- |

| Elemental Analysis | Carbon, hydrogen, and nitrogen percentages matching theoretical values |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination + Acylation | p-Toluidine + Butanal + Acetyl chloride | NaBH₃CN or catalytic hydrogenation; TEA, DCM, 0°C to RT | 80-95 | High purity, mild conditions |

| Nucleophilic Substitution + Acylation | p-Toluidine + 1-Bromobutane + Acetic anhydride | Base (K₂CO₃), acetylation with acetic anhydride, reflux | 75-90 | Efficient, scalable |

| Catalytic Acylation | p-Toluidine + Acetic acid | Acid catalysis, reflux | 90+ | Used for simpler analogs, may require adaptation |

| Leuckart Reaction (for amine) + Acylation | p-Tolyl ketone + ammonium formate | High temperature reductive amination, then acylation | 70-85 | Suitable for complex amines |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-butyl-N-(p-tolyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Activity:

Research indicates that acetamides, including acetamide, N-butyl-N-(p-tolyl)-, exhibit significant antibacterial properties. Compounds with similar structures have been evaluated for their potential as urease inhibitors, which are relevant in treating conditions like kidney stones and gastric ulcers. -

Anti-inflammatory Properties:

Studies have shown that derivatives of acetamides often possess anti-inflammatory activities. Acetamide, N-butyl-N-(p-tolyl)- may serve as a precursor for synthesizing compounds aimed at reducing inflammation in various medical conditions. -

Acetylcholinesterase Inhibition:

The compound has been explored for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Similar compounds have demonstrated promising inhibitory activity against this enzyme .

Case Study 1: Urease Inhibition

In a study aimed at evaluating the urease inhibitory potential of various acetamides, acetamide, N-butyl-N-(p-tolyl)- was tested alongside other derivatives. The results indicated a significant reduction in urease activity, suggesting its potential application in treating related disorders.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of acetamide derivatives on neuronal cell lines. Acetamide, N-butyl-N-(p-tolyl)- showed notable protective effects against oxidative stress-induced cell death, highlighting its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Acetamide, N-butyl-N-(p-tolyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

- Steric Effects : The tertiary amide structure may hinder rotational freedom compared to secondary amides like N-butylacetamide, affecting binding to biological targets .

Spectroscopic Data

- NMR :

- N-(p-tolyl)acetamide (10b) : δ 9.93 (s, 1H, NH), 7.65–7.51 (m, 2H, aromatic), 7.38–7.18 (m, 2H, aromatic), 2.04 (s, 3H, CH₃) in DMSO-d6 .

- N-butyl-N-(p-tolyl)acetamide (inferred) : Expected signals include δ 0.8–1.5 (m, 4H, butyl CH₂), 2.3 (s, 3H, p-tolyl CH₃), and 7.1–7.3 (m, 4H, aromatic). The absence of an NH peak would confirm the tertiary amide .

- IR : Tertiary amides lack N-H stretches (~3300 cm⁻¹), distinguishing them from secondary amides like N-(p-tolyl)acetamide .

Biological Activity

Acetamide, N-butyl-N-(p-tolyl)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Acetamide, N-butyl-N-(p-tolyl)- has the molecular formula and a molecular weight of 203.29 g/mol. Its structure consists of a butyl group and a p-tolyl group attached to an acetamide moiety. The presence of these substituents is believed to influence its biological activity significantly.

Synthesis

The synthesis of Acetamide, N-butyl-N-(p-tolyl)- typically involves the reaction of butylamine with p-tolylacetyl chloride. This reaction can be performed under anhydrous conditions to yield the desired product efficiently. The general reaction can be summarized as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acetamides have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cells. The activity is often correlated with the presence of specific substituents on the aromatic rings, which enhance the compound's ability to inhibit tumor growth .

Anti-inflammatory and Analgesic Effects

Acetamide derivatives have also been investigated for their anti-inflammatory and analgesic effects. Compounds similar to Acetamide, N-butyl-N-(p-tolyl)- have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammation and pain responses . The structure-activity relationship suggests that modifications on the aromatic ring can lead to increased potency in these activities.

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, N-butyl-N-(p-tolyl)- is influenced by its structural features. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups on the aromatic ring tends to enhance biological activity.

- Chain Length : Variations in the length of the alkyl chain attached to the nitrogen can affect solubility and bioavailability.

- Aromatic Interactions : The position and nature of substituents on the aromatic rings are critical for maximizing interactions with biological targets .

Case Studies

- Anticancer Screening : A series of acetamide derivatives were tested against cancer cell lines. Among these, compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts .

- Urease Inhibition : Research demonstrated that certain acetamide derivatives showed promising urease inhibition, which is significant for treating conditions like urease-related infections .

Q & A

Q. What are the optimal synthetic routes for N-butyl-N-(p-tolyl)acetamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of N-butyl-N-(p-tolyl)acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Amide bond formation : Reacting p-toluidine with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to generate the N-butyl-N-(p-tolyl) intermediate .

- Acetylation : Introducing the acetamide group via reaction with acetyl chloride in the presence of a catalyst (e.g., Fe(III) for amidomethylation) .

Q. Critical Parameters :

Q. Table 1: Representative Reaction Conditions for Analogous Acetamides

| Compound Class | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenoxyacetamides | K₂CO₃, DMF, 80°C | 65–75 | |

| Thiadiazole derivatives | Fe(III) catalyst, acetonitrile | 63–71 |

Q. How are spectroscopic techniques employed to confirm the structural integrity of N-butyl-N-(p-tolyl)acetamide?

Methodological Answer: Structural validation relies on:

- ¹H/¹³C NMR : Peaks for the p-tolyl aromatic protons (δ 7.1–7.3 ppm) and acetamide carbonyl (δ 168–170 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Example : For a related imidazole-acetamide derivative (C₁₉H₂₂N₃OS), HRMS analysis confirmed a molecular weight of 338.46 g/mol .

Q. What preliminary biological screening approaches are used to evaluate N-butyl-N-(p-tolyl)acetamide derivatives?

Methodological Answer: Initial screening focuses on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Activity (IC₅₀/Zone Inhibition) | Reference |

|---|---|---|

| Thiazole-acetamide derivative | 12.5 µM (HeLa cells) | |

| Sulfonamide-acetamide hybrid | 14 mm zone (S. aureus) |

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic C-H functionalization of N-(p-tolyl)acetamide derivatives?

Methodological Answer: Palladium(II)-catalyzed C-H activation is a key pathway:

Q. Experimental Validation :

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data or reactivity predictions?

Methodological Answer:

- Electrostatic Potential (MESP) Analysis : Identifies nucleophilic/electrophilic sites for reaction optimization .

- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ∆E = 4.2 eV for a related chloroacetamide) .

Case Study : DFT analysis of 2-((5-((2-chlorophenyl)...)acetamide revealed a planar geometry, explaining its stability and binding affinity .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance anticancer activity) .

Example : Thiazole derivatives with nitro groups showed higher cytotoxicity (IC₅₀ = 10 µM) than methoxy-substituted analogs (IC₅₀ = 25 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.